1H-imidazole;sulfuric acid 1H-imidazole;sulfuric acid
Brand Name: Vulcanchem
CAS No.: 185376-79-8
VCID: VC19083240
InChI: InChI=1S/C3H4N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4)
SMILES:
Molecular Formula: C3H6N2O4S
Molecular Weight: 166.16 g/mol

1H-imidazole;sulfuric acid

CAS No.: 185376-79-8

Cat. No.: VC19083240

Molecular Formula: C3H6N2O4S

Molecular Weight: 166.16 g/mol

* For research use only. Not for human or veterinary use.

1H-imidazole;sulfuric acid - 185376-79-8

Specification

CAS No. 185376-79-8
Molecular Formula C3H6N2O4S
Molecular Weight 166.16 g/mol
IUPAC Name 1H-imidazole;sulfuric acid
Standard InChI InChI=1S/C3H4N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4)
Standard InChI Key GEMITLJMEMBDKW-UHFFFAOYSA-N
Canonical SMILES C1=CN=CN1.OS(=O)(=O)O

Introduction

Structural and Molecular Characteristics

1H-Imidazole; sulfuric acid consists of a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, covalently associated with a sulfuric acid moiety. The planar imidazole ring system confers aromatic stability, while the sulfuric acid group introduces strong Brønsted acidity and hydrogen-bonding capacity. Computational analyses of its InChI key (GEMITLJMEMBDKW-UHFFFAOYSA-N) and SMILES notation (C1=CN=CN1.OS(=O)(=O)O) reveal a tautomeric equilibrium between the 1H- and 3H-imidazole forms, stabilized by the sulfuric acid component .

Comparative Molecular Properties

The table below contrasts key molecular descriptors of 1H-imidazole; sulfuric acid with its ethyl-substituted analog (CAS 468095-88-7):

Property1H-Imidazole; Sulfuric Acid1-Ethyl-1H-Imidazole; Sulfuric Acid
Molecular FormulaC₃H₆N₂O₄SC₅H₁₀N₂O₄S
Molecular Weight (g/mol)166.16194.21
CAS Number185376-79-8468095-88-7
SMILESC1=CN=CN1.OS(=O)(=O)OCCN1C=CN=C1.OS(=O)(=O)O

The ethyl-substituted variant exhibits increased hydrophobicity due to the alkyl chain, potentially enhancing membrane permeability in biological systems .

Synthetic Methodologies

Silica-Supported Sulfuric Acid Catalysis

A solvent-free multicomponent reaction utilizing sulfuric acid immobilized on silica gel (H₂SO₄·SiO₂) enables efficient synthesis of imidazole derivatives. This method condenses benzil, aldehydes, and ammonium acetate at 120°C under atmospheric pressure, achieving yields exceeding 85% . The heterogeneous catalyst facilitates proton transfer and stabilizes transition states, while enabling straightforward product isolation via filtration.

Direct Acid-Base Neutralization

1H-Imidazole; sulfuric acid can be prepared through stoichiometric neutralization of 1H-imidazole with concentrated sulfuric acid. This exothermic reaction proceeds via proton transfer to the imidazole’s N-3 atom, forming a stable sulfate salt. Purification via recrystallization from ethanol yields high-purity product.

Reactivity and Chemical Transformations

The compound’s dual functionality permits diverse reactivity patterns:

  • Acid-Catalyzed Cyclocondensations: The sulfuric acid moiety activates carbonyl groups in diketones or ketoesters, enabling nucleophilic attack by ammonia equivalents to form polycyclic imidazole derivatives .

  • Electrophilic Aromatic Substitution: The electron-rich C-4 and C-5 positions of the imidazole ring undergo nitration and sulfonation, though the attached sulfuric acid group directs regioselectivity through steric and electronic effects.

  • Coordination Chemistry: The sulfate ion acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Fe(III), which exhibit redox activity relevant to catalytic applications .

Industrial and Catalytic Applications

Green Chemistry Applications

The immobilized H₂SO₄·SiO₂ catalyst derived from 1H-imidazole; sulfuric acid precursors demonstrates exceptional recyclability (>10 cycles) in Friedel-Crafts alkylations and Biginelli reactions, reducing waste generation compared to homogeneous acid catalysts .

Electrolyte Additives

In lithium-ion batteries, imidazole-sulfate complexes improve ionic conductivity (σ > 1.2 mS/cm at 25°C) by stabilizing lithium salts through Lewis acid-base interactions .

Challenges and Future Directions

Despite its versatility, 1H-imidazole; sulfuric acid faces limitations in large-scale applications due to:

  • Hygroscopic nature complicating long-term storage

  • Corrosivity toward metal reactors

  • Limited solubility in non-polar solvents

Ongoing research focuses on ionic liquid formulations and polymer-supported analogs to mitigate these issues. Additionally, computational QSAR models are being employed to design next-generation derivatives with optimized pharmacokinetic profiles .

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